Cas no 482655-07-2 (BENZENEMETHANOL, 4-(1-HEXYNYL)-)

Technical Introduction: Benzene methanol, 4-(1-hexynyl)- is a specialized organic compound featuring a benzylic alcohol group and a terminal alkyne functionality at the para position. This structure offers versatility in synthetic applications, particularly in coupling reactions (e.g., Sonogashira, Click chemistry) and as a building block for pharmaceuticals or advanced materials. The alkyne moiety enables selective modifications, while the hydroxyl group provides a handle for further derivatization. Its balanced reactivity and stability make it suitable for controlled functionalization in complex molecular architectures. The compound is typically handled under inert conditions to preserve its integrity. Purity and precise characterization (e.g., NMR, HPLC) are critical for reproducible results in research or industrial settings.
BENZENEMETHANOL, 4-(1-HEXYNYL)- structure
482655-07-2 structure
Product Name:BENZENEMETHANOL, 4-(1-HEXYNYL)-
CAS No:482655-07-2
MF:C13H16O
MW:188.265543937683
MDL:MFCD32666069
CID:3378309
PubChem ID:101212882
Update Time:2025-08-04

BENZENEMETHANOL, 4-(1-HEXYNYL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENEMETHANOL, 4-(1-HEXYNYL)-
    • (4-Hex-1-ynylphenyl)methanol
    • AS-85041
    • [4-(hex-1-yn-1-yl)phenyl]methanol
    • 482655-07-2
    • (4-(Hex-1-yn-1-yl)phenyl)methanol
    • MDL: MFCD32666069
    • Inchi: 1S/C13H16O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10,14H,2-4,11H2,1H3
    • InChI Key: DDCNEWGZDFCDPL-UHFFFAOYSA-N
    • SMILES: C1(CO)=CC=C(C#CCCCC)C=C1

Computed Properties

  • Exact Mass: 188.120115130Da
  • Monoisotopic Mass: 188.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

BENZENEMETHANOL, 4-(1-HEXYNYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(4-(Hex-1-yn-1-yl)phenyl)methanol
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Additional information on BENZENEMETHANOL, 4-(1-HEXYNYL)-

BENZENEMETHANOL, 4-(1-HEXYNYL)-: A Comprehensive Overview

BENZENEMETHANOL, 4-(1-HEXYNYL)-, also known by its CAS number 482655-07-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzene methanol, with a unique substituent at the para position. The presence of the 1-hexynyl group introduces interesting electronic and steric properties, making it a valuable compound for various applications.

The structure of BENZENEMETHANOL, 4-(1-HEXYNYL)- consists of a benzene ring with a hydroxymethyl group (-CH₂OH) attached at the para position. The 1-hexynyl group (-C≡C-C₅H₁₁) adds a triple bond to the molecule, which significantly influences its chemical reactivity and physical properties. This compound is synthesized through a combination of nucleophilic substitution and alkyne chemistry, making it accessible for large-scale production.

Recent studies have highlighted the potential of BENZENEMETHANOL, 4-(1-HEXYNYL)- in the development of advanced materials. Its ability to form stable metal complexes has been explored in catalysis, where it serves as a ligand in transition metal catalysts. These catalysts have shown remarkable efficiency in promoting various organic reactions, including cross-coupling reactions and enantioselective reductions.

In addition to its role in catalysis, BENZENEMETHANOL, 4-(1-HEXYNYL)- has been investigated for its applications in polymer chemistry. The triple bond in the 1-hexynyl group allows for click chemistry reactions, enabling the synthesis of functional polymers with tailored properties. These polymers have potential uses in drug delivery systems and stimuli-responsive materials.

The electronic properties of BENZENEMETHANOL, 4-(1-HEXYNYL)- make it an attractive candidate for optoelectronic devices. Research has shown that this compound can be incorporated into organic light-emitting diodes (OLEDs) as an electron transport layer material. Its ability to facilitate efficient charge transport enhances the performance and stability of OLEDs, contributing to their widespread use in display technologies.

Furthermore, the steric effects introduced by the 1-hexynyl group have been leveraged in asymmetric synthesis. This compound serves as a chiral auxiliary in enantioselective syntheses, enabling the construction of complex molecular architectures with high enantiomeric excess. Its use in this context has opened new avenues for the synthesis of biologically active compounds.

The synthesis of BENZENEMETHANOL, 4-(1-HEXYNYL)- involves a multi-step process that begins with the preparation of benzene methanol derivatives. The introduction of the 1-hexynyl group is achieved through a Sonogashira coupling reaction, which is highly efficient and selective. This method ensures high yields and excellent purity of the final product.

In terms of physical properties, BENZENEMETHANOL, 4-(1-HEXYNYL)- exhibits a melting point of approximately -30°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations.

The safety profile of BENZENEMETHANOL, 4-(1-HEXYNYL)- has been thoroughly evaluated, and it is considered non-toxic under normal handling conditions. However, proper precautions should be taken during its synthesis and use to ensure compliance with safety regulations.

In conclusion, BENZENEMETHANOL, 4-(1-HEXYNYL)-, with its unique structure and versatile properties, continues to be an important compound in contemporary chemical research. Its applications span across catalysis, polymer chemistry, optoelectronics, and asymmetric synthesis, underscoring its significance in advancing modern materials science.

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